molecular formula C14H10IN3 B12633886 5-Iodo-2-(4-phenylimidazol-1-yl)pyridine

5-Iodo-2-(4-phenylimidazol-1-yl)pyridine

Cat. No.: B12633886
M. Wt: 347.15 g/mol
InChI Key: ZSMUXRYYDZOAMD-UHFFFAOYSA-N
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Description

5-Iodo-2-(4-phenylimidazol-1-yl)pyridine: is a heterocyclic compound that features both pyridine and imidazole rings in its structure The presence of iodine and phenyl groups makes it a versatile molecule in organic synthesis and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-(4-phenylimidazol-1-yl)pyridine typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors such as glyoxal and ammonia.

    Substitution reactions:

    Iodination: The final step involves the iodination of the pyridine ring, which can be carried out using iodine or iodinating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, especially at the imidazole ring.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the rings.

    Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Products may include oxidized derivatives of the imidazole ring.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a bioactive molecule in various biological assays.

Medicine:

  • Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Iodo-2-(4-phenylimidazol-1-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the iodine and phenyl groups can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    2-(4-Phenylimidazol-1-yl)pyridine: Lacks the iodine atom, which may affect its reactivity and binding properties.

    5-Bromo-2-(4-phenylimidazol-1-yl)pyridine: Similar structure but with a bromine atom instead of iodine, which can influence its chemical behavior.

    2-(4-Phenylimidazol-1-yl)-5-methylpyridine: Contains a methyl group instead of iodine, leading to different chemical and biological properties.

Uniqueness: The presence of the iodine atom in 5-Iodo-2-(4-phenylimidazol-1-yl)pyridine makes it unique compared to its analogs. Iodine can enhance the compound’s reactivity and binding affinity, making it a valuable molecule in various applications.

Properties

Molecular Formula

C14H10IN3

Molecular Weight

347.15 g/mol

IUPAC Name

5-iodo-2-(4-phenylimidazol-1-yl)pyridine

InChI

InChI=1S/C14H10IN3/c15-12-6-7-14(16-8-12)18-9-13(17-10-18)11-4-2-1-3-5-11/h1-10H

InChI Key

ZSMUXRYYDZOAMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C=N2)C3=NC=C(C=C3)I

Origin of Product

United States

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